Product packaging for 1-(Aminomethyl)cyclopropanecarboxylic acid(Cat. No.:CAS No. 139126-45-7)

1-(Aminomethyl)cyclopropanecarboxylic acid

Cat. No.: B160516
CAS No.: 139126-45-7
M. Wt: 115.13 g/mol
InChI Key: MJQJJFZHAQFTDZ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanecarboxylic acid is a valuable chemical scaffold featuring both an aminomethyl and a carboxylic acid functional group on a cyclopropane ring. This structure makes it a versatile building block in medicinal chemistry for the synthesis of more complex molecules. Research into related 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives has demonstrated potential in central nervous system (CNS) drug discovery, with some compounds in this class historically evaluated as potential antidepressants and showing higher activity in pharmacological models than established reference compounds . The constrained, three-membered cyclopropane ring is of significant interest in drug design as it can be used to control molecular conformation, modulate metabolic stability, and improve potency and selectivity toward biological targets. As a reagent, it is strictly for research applications in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO2 B160516 1-(Aminomethyl)cyclopropanecarboxylic acid CAS No. 139126-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-3-5(1-2-5)4(7)8/h1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQJJFZHAQFTDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139126-45-7
Record name 139126-45-7
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Synthetic Methodologies for 1 Aminomethyl Cyclopropanecarboxylic Acid and Its Derivatives

General Synthetic Strategies for Cyclopropane (B1198618) Amino Acids

The synthesis of cyclopropane amino acids, including 1-(aminomethyl)cyclopropanecarboxylic acid, relies on a set of core chemical transformations. These strategies can be broadly categorized into methods that form the three-membered ring and those that introduce the necessary functional groups onto a pre-existing cyclopropane core.

This strategy involves the formation of the cyclopropane ring through the reaction of a nucleophile with a substrate containing a leaving group, effectively creating a three-membered ring via intramolecular or intermolecular substitution. A common method involves the reaction of glycine (B1666218) derivatives or their equivalents with 1,2-dihaloethanes. google.com For instance, the synthesis of 1-aminocyclopropane-1-carboxylic acid can be achieved by reacting nitroacetate (B1208598) and a 1,2-dihaloethane, which undergoes alkylated cyclization, followed by nitro reduction and hydrolysis. google.com

Another approach is the Michael-initiated ring-closure (MIRC) reaction, a domino reaction sequence that starts with a conjugate addition to an electrophilic alkene, followed by an intramolecular cyclization of the resulting carbanion. rsc.org A specific synthesis for racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid utilizes a sequential process of iodocarbocyclization, azidation, saponification, and reduction starting from dimethyl 2-allylmalonate. researchgate.net

Carbene and carbenoid additions to alkenes are among the most powerful and widely used methods for synthesizing cyclopropane rings. rsc.orglibretexts.org These reactions involve a neutral, divalent carbon species (a carbene) or a metal-complexed equivalent (a carbenoid) that adds across a double bond in a single, stereospecific step. openstax.orgmasterorganicchemistry.com

One classic method is the Simmons-Smith reaction, which uses a carbenoid, (iodomethyl)zinc iodide (ICH₂ZnI), generated in situ from diiodomethane (B129776) and a zinc-copper couple. libretexts.orgopenstax.org This reagent reacts with alkenes to form cyclopropanes. openstax.org Another common technique involves the generation of carbenes from diazo compounds. For example, diazomethane (B1218177) can be decomposed by light to produce methylene (B1212753) carbene, which then adds to an alkene. masterorganicchemistry.com A more controlled method uses transition-metal catalysts, such as those based on rhodium or copper, to decompose diazo compounds and generate metal carbenoids. rsc.orgresearchgate.net This catalytic approach has been successfully applied to the cyclopropanation of dehydroamino acids using in situ generated diazo compounds to yield cyclopropane amino acids. nih.gov

Halogenated carbenes, like dichlorocarbene (B158193) (:CCl₂), can be generated from chloroform (B151607) and a strong base and subsequently added to alkenes to form dichlorocyclopropanes. openstax.org

Table 1: Examples of Carbene/Carbenoid Cyclopropanation Reactions

Carbene/Carbenoid Source Reagents Alkene Substrate Product Type Reference
Dichlorocarbene CHCl₃, KOH cis-2-Pentene cis-1,1-dichloro-2,3-dimethylcyclopropane openstax.org
Methylene (from Diazomethane) CH₂N₂, light cis-2-Butene cis-1,2-dimethylcyclopropane masterorganicchemistry.com
Simmons-Smith Carbenoid CH₂I₂, Zn-Cu Cyclohexene Bicyclo[4.1.0]heptane openstax.org

This approach begins with an existing cyclopropane-containing molecule that is then chemically modified to introduce the desired aminomethyl and carboxylic acid groups. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized starting from precursors like 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane. nih.gov

Another versatile method starts with nitrocyclopropane (B1651597) carboxylates, which are accessible through cyclopropanation reactions. acs.org The nitro group can be reduced to an amine using reagents like zinc in hydrochloric acid, and the ester can be hydrolyzed to the carboxylic acid. researchgate.net For example, methyl 1-nitro-2-phenylcyclopropyl carboxylate can be converted to the corresponding amino ester via a simple zinc-mediated reduction, or to the aminocyclopropane through a two-step decarboxylation and reduction process. acs.org A modular route involves a Hofmann rearrangement of a precursor to create a bicyclic carbamate, which can then be opened to provide access to the functionalized cyclopropane amino acid. nih.gov

In this synthetic route, a glycine anion equivalent is reacted with an electrophile that facilitates the formation of the cyclopropane ring. A prominent example is the reaction of glycine derivatives with 1,2-dibromoethane (B42909) or 1,2-dichloroethane (B1671644) to form the cyclopropane parent nucleus, which is then further processed to yield 1-aminocyclopropane-1-carboxylic acid. google.com

More complex glycine precursors can also be used. It has been proposed that a "complex glycine precursor" (CGP), potentially formed under prebiotic conditions, could be alkylated to generate various amino acids. nih.gov In a laboratory setting, chelated amino acid ester enolates serve as excellent nucleophiles for reactions like allylic alkylations, demonstrating the utility of activating the α-carbon of glycine for C-C bond formation. organic-chemistry.org

This elegant strategy involves designing a linear amino acid derivative with a leaving group at the gamma (γ) position. Treatment with a base induces an intramolecular nucleophilic attack by the α-carbanion, closing the three-membered ring. This method has been successfully used for the asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids. nih.gov The optically active linear precursors are prepared from commercially available olefins and tert-butyl acetate. The cyclization step was optimized by comparing various leaving groups and bases, with diphenylphosphinate (B8688654) and tosyl groups, in combination with bases like LDA or NaHMDS, providing the best results. nih.gov A related strategy involves the intramolecular cyclization of a linear nitrile derivative to form a proline analog with a cyclopropane ring. researchgate.net

Table 2: Conditions for Intramolecular Cyclization

Leaving Group Base Result Reference
Diphenylphosphinate LDA or NaHMDS Good yield of trans-cyclopropane nih.gov

A concise and efficient method for preparing cyclopropane β-amino acid derivatives utilizes the olefination of cyclopropanone (B1606653) surrogates, such as 1-sulfonylcyclopropanols. acs.orgnih.govacs.org In this process, the surrogate reacts with a stabilized phosphorus ylide (in a Wittig-type reaction) to generate a highly electrophilic alkylidenecyclopropane intermediate. acs.orgnih.gov This intermediate is not isolated but is immediately subjected to a telescopic aza-Michael reaction with an amine nucleophile. nih.govacs.org

This transformation proceeds with high diastereocontrol, favoring the trans product. acs.org A key aspect of this method is the use of N-iodosuccinimide (NIS) to trap the sulfinate anion by-product, which prevents it from competing in the conjugate addition step. nih.govacs.org This approach allows for the rapid synthesis of highly enantioenriched β-amino acid derivatives and peptidomimetics. acs.orgnih.gov

Hofmann Rearrangement-Based Routes

The Hofmann rearrangement is a classic organic reaction that transforms a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This degradative rearrangement proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the amine. wikipedia.orgntu.edu.sg The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide (B78521), which form sodium hypobromite (B1234621) in situ. wikipedia.orgmasterorganicchemistry.com

The mechanism involves several key steps:

Deprotonation of the primary amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide.

A second deprotonation to yield a bromoamide anion.

Rearrangement of the bromoamide anion, where the alkyl group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate.

Nucleophilic attack of water on the isocyanate to form a carbamic acid.

Spontaneous decarboxylation of the carbamic acid to yield the final primary amine. wikipedia.orgscribd.com

In the context of synthesizing this compound, this route would conceptually begin with a derivative of 1,1-cyclopropanedicarboxylic acid, such as 1-carbamoylcyclopropanecarboxylic acid. The Hofmann rearrangement would convert the primary amide group (-CONH₂) into a primary amine group (-NH₂), effectively shortening the carbon chain by one atom to produce the aminomethyl group.

A related transformation, the Curtius rearrangement, also proceeds through an isocyanate intermediate but starts from an acyl azide. ntu.edu.sg This method has been successfully applied to the synthesis of cis-1-alkyl- and 1-aryl-2-aminocyclopropanecarboxylic esters. researchgate.net The process begins with the selective monosaponification of the corresponding 1,2-dicarboxylates, followed by the Curtius reaction to yield the desired aminocyclopropane derivatives. researchgate.net

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for its application in various scientific fields. A range of stereoselective strategies has been developed to control the three-dimensional arrangement of atoms in the molecule.

Asymmetric synthesis encompasses methods that produce chiral compounds in enantiomerically enriched form. tcichemicals.com These techniques often employ chiral catalysts, auxiliaries, or reagents to introduce stereocenters with high selectivity. For cyclopropane-containing amino acids, strategies often focus on the stereocontrolled formation of the cyclopropane ring or the asymmetric functionalization of a pre-existing ring.

One notable approach is the palladium-catalyzed enantioselective C(sp³)–H activation, which provides access to chiral cyclopropanecarboxylic acids containing α-chiral tertiary and quaternary stereocenters. nih.gov Another powerful method involves the 1,3-dipolar cycloaddition of diazomethane to chiral dehydro amino acids, which serves as an efficient route to highly stereopure cyclopropane derivatives. doi.org Furthermore, a temporary stereocenter approach has been developed for the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes, which are versatile precursors to the target amino acids. nih.gov This method involves a sequence of aldol (B89426), cyclopropanation, and retro-aldol reactions. nih.govrsc.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely used in asymmetric synthesis.

A key example is the use of oxazolidinone auxiliaries, popularized by David A. Evans. wikipedia.org In one methodology for synthesizing chiral cyclopropane precursors, an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one is used as a chiral auxiliary. nih.govrsc.org The synthesis proceeds in three main steps:

Aldol Reaction: The boron enolate of the chiral N-acyloxazolidinone reacts with an α,β-unsaturated aldehyde to give a syn-aldol product with high diastereoselectivity. rsc.org

Directed Cyclopropanation: The hydroxyl group of the aldol product acts as a directing group, controlling the stereochemistry of the subsequent cyclopropanation of the double bond. This step creates the cyclopropyl-aldol with high diastereoselectivity. rsc.org

Auxiliary Cleavage: A retro-aldol cleavage of the cyclopropyl-aldol removes the chiral auxiliary, yielding the desired chiral cyclopropane-carboxaldehyde with excellent enantiomeric excess (>95% ee). nih.govrsc.org This aldehyde can then be converted to the target aminomethylcarboxylic acid.

Common chiral auxiliaries used in asymmetric synthesis are summarized in the table below.

Chiral AuxiliaryTypical Application(s)Reference
Evans OxazolidinonesAldol reactions, Alkylation reactions wikipedia.org
CamphorsultamMichael additions, Claisen rearrangements wikipedia.org
Pseudoephedrine/PseudoephenamineAsymmetric alkylation nih.gov
1,1'-Binaphthyl-2,2'-diol (BINOL)Asymmetric reductions, Diels-Alder reactions wikipedia.org
tert-ButanesulfinamideSynthesis of chiral amines tcichemicals.com

Enantioselective functionalization involves the selective reaction at one of two enantiotopic positions or faces of a prochiral substrate. A prominent example in the synthesis of related cyclopropane structures is the use of palladium-catalyzed C(sp³)–H activation. nih.gov This strategy enables the direct cross-coupling of free carboxylic acids with various partners, avoiding the need for pre-installed directing groups. nih.gov

In this approach, the C–H bonds of 1-substituted-cyclopropanecarboxylic acids are functionalized using a chiral ligand, such as a mono-protected amino acid (MPAA) ligand. nih.gov The reaction couples the cyclopropane substrate with aryl- or vinyl-boron reagents to produce chiral cyclopropanecarboxylic acids with high enantioselectivity. nih.gov The resulting carboxylic acid can be further transformed, for instance, into a cyclopropyl (B3062369) amine without loss of optical activity. nih.gov

The table below shows representative results for the enantioselective arylation of various cyclopropanecarboxylic acids using this method.

Cyclopropane SubstrateArylboron ReagentLigandYield (%)Enantiomeric Ratio (er)Reference
1-Phenylcyclopropanecarboxylic acid4-Fluorophenylboronic acidMPAA Ligand8595:5 nih.gov
1-Butylcyclopropanecarboxylic acidPhenylboronic acidMPAA Ligand7893:7 nih.gov
1-(Hydroxymethyl)cyclopropanecarboxylic acid (Bn-protected)4-Methoxyphenylboronic acidMPAA Ligand7294:6 nih.gov

Diastereoselective cyclization methods are used to form the cyclopropane ring in a way that an existing chiral center in the starting material controls the stereochemistry of the newly formed stereocenters. This results in the preferential formation of one diastereomer over others.

One effective strategy is the 1,3-dipolar cycloaddition of diazomethane to chiral α,β-dehydro amino acid derivatives. doi.org In this method, the chirality of an asymmetric carbon atom already present in the substrate dictates the facial selectivity of the cycloaddition. doi.org For instance, the cyclopropanation of chiral cyclobutyl dehydro amino acids proceeds with high stereoselectivity, where the diazomethane attacks the double bond from the face opposite to a bulky substituent, leading to a single diastereomer. doi.org

Another powerful diastereoselective method is the samarium-promoted cyclopropanation of unprotected α,β-unsaturated carboxylic acids using iodoform (B1672029) (CHI₃). organic-chemistry.org This reaction is completely stereospecific: an (E)-alkene yields the trans-cyclopropanecarboxylic acid, while a (Z)-alkene yields the cis-cyclopropanecarboxylic acid. organic-chemistry.org This direct approach avoids the need for protecting groups on the carboxylic acid functionality. organic-chemistry.org The stereochemical outcome is determined by the geometry of the starting alkene, making it a highly predictable diastereoselective cyclization.

Resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is a critical technique when an asymmetric synthesis is not feasible or provides insufficient enantiopurity.

Classical Resolution via Diastereomeric Salts: The most common method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. libretexts.org For a racemic amino acid like this compound, which has both an acidic carboxyl group and a basic amino group, resolution can be achieved in two ways:

Reaction with a chiral acid: A chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, can react with the basic amino group of the racemate to form diastereomeric ammonium (B1175870) carboxylate salts. libretexts.org

Reaction with a chiral base: A chiral base, like (S)-1-phenylethylamine, can react with the acidic carboxyl group to form diastereomeric aminium carboxylate salts. libretexts.org

After separation, the pure enantiomer of the target compound is recovered by removing the resolving agent, typically through an acid-base extraction. wikipedia.org

Kinetic Resolution: Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. Often, enzymes are used as chiral catalysts due to their high stereoselectivity. rsc.org In an enzyme-catalyzed kinetic resolution, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. For example, an enzyme like α-Chymotrypsin can be used for the selective hydrolysis of one enantiomer of an amino acid ester, leaving the other enantiomer of the ester unreacted. rsc.org

Synthesis of Functionalized and Substituted Derivatives

The core this compound structure serves as a scaffold for the development of a wide array of functionalized and substituted derivatives. These modifications are pursued to modulate the compound's properties and biological activity. Synthetic strategies are often tailored to introduce specific substituents at various positions on the cyclopropane ring.

Synthesis of Di-substituted Cyclopropanecarboxylic Acid Analogs

The synthesis of di-substituted analogs, particularly Cα,α-dialkyl cyclic α-amino acids, has been explored to create conformationally constrained peptide structures. One prominent method for achieving asymmetric synthesis of such substituted 1-aminocyclopropane-1-carboxylic acids is through a diketopiperazine methodology. nih.govrsc.org This approach involves the conjugate addition of a phosphorus or sulfur ylide to a chiral diketopiperazine acceptor, such as (6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dione, to create a diketopiperazinespirocyclopropane intermediate with high diastereomeric excess (>98% d.e.). nih.govrsc.org Subsequent deprotection and hydrolysis of this intermediate yield the desired substituted 1-aminocyclopropane-1-carboxylic acid, which can then be incorporated into novel peptides. nih.govrsc.org

This methodology has been successfully applied to produce deltorphin (B1670231) analogues substituted with a series of achiral Cα,α-dialkyl cyclic α-amino acids (1-aminocycloalkane-1-carboxylic acids, Acχc), where χ represents a propane, pentane, or hexane (B92381) ring. nih.gov These substitutions at various positions within the peptide sequence lead to analogues with unique opioid receptor activity profiles. nih.gov

Starting MaterialKey ReagentIntermediateProduct TypeRef
(6S)-N,N'-bis(p-methoxybenzyl)-3-methylenepiperazine-2,5-dionePhosphorus ylideDiketopiperazinespirocyclopropaneSubstituted 1-aminocyclopropane-1-carboxylic acids nih.govrsc.org
Deltorphin C Peptide1-aminocycloalkane-1-carboxylic acids (Acχc)N/ADi-substituted deltorphin analogues nih.gov

Incorporation of Phenyl and Other Aromatic Substituents

The introduction of aromatic moieties, particularly phenyl groups, onto the cyclopropane ring has been a significant area of research. These derivatives often serve as precursors or analogues to pharmacologically active compounds.

A common strategy begins with a substituted 2-phenyl acetonitrile, which undergoes α-alkylation with 1,2-dibromoethane using a strong base like sodium hydroxide. nih.gov The resulting cyclopropyl nitrile is then hydrolyzed with concentrated hydrochloric acid to yield the 1-phenylcyclopropane carboxylic acid. nih.gov This acid can be further derivatized, for example, by coupling with amines to form carboxamides. nih.gov

Another approach involves the conversion of 2-(2-cyano-2-phenylethyl)aziridines into trans-2-aminomethyl-1-phenylcyclopropanecarboxamides. This transformation proceeds via a regiospecific ring opening followed by a 3-exo-tet cyclisation. rsc.org This method provides a convenient route to the trans-isomer of Milnacipran analogues. rsc.org

For the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, distinct routes are used for different stereoisomers. nih.gov

Z-isomers are synthesized from a 1-aryl-2-oxo-3-oxabicyclo[3.1.0]hexane intermediate.

E-isomers are prepared starting from (E)-1-phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid.

These synthetic routes have been instrumental in developing compounds like Midalcipran (1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride), which was selected for further clinical development. nih.gov

Starting MaterialKey ReagentsKey IntermediateProductRef
Substituted 2-phenyl acetonitrile1,2-dibromoethane, NaOH, HClSubstituted 1-phenylcyclopropane nitrileSubstituted 1-phenylcyclopropane carboxylic acid nih.gov
2-(2-Cyano-2-phenylethyl)aziridineN/A (involves ring opening and cyclisation)N/Atrans-2-Aminomethyl-1-phenylcyclopropanecarboxamide rsc.org
1-Aryl-2-oxo-3-oxabicyclo[3.1.0]hexaneDiethylamine (B46881), Aluminium chlorideN/AZ-1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives nih.govgoogle.com
(E)-1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acidN/AN/AE-1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives nih.gov

Synthesis of Dicarboxylic Acid Derivatives

The synthesis of cyclopropane-based dicarboxylic acids introduces two carboxylic acid functionalities, offering different structural and chemical properties.

One established method for synthesizing cyclopropane-1,1-dicarboxylic acid involves the reaction of diethyl malonate with 1,2-dibromoethane. orgsyn.org This reaction is conducted in the presence of aqueous sodium hydroxide and a phase-transfer catalyst like triethylbenzylammonium chloride. orgsyn.org The resulting diester is then hydrolyzed to the diacid. orgsyn.org

A synthetic pathway to racemic 2-(aminomethyl)cyclopropane-1,1-dicarboxylic acid has also been developed. researchgate.net This multi-step process starts with dimethyl 2-allylmalonate and proceeds through sequential iodocarbocyclization, azidation, saponification, and finally, reduction to yield the target compound. researchgate.net This route is notable for avoiding reactions that could lead to the opening of the cyclopropane ring. researchgate.net Furthermore, methods for the synthesis of various stereoisomers of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives have been analyzed, with a focus on diastereoselective processes. rsc.orgiaea.org

Starting MaterialKey ReagentsProductRef
Diethyl malonate1,2-dibromoethane, NaOH, Triethylbenzylammonium chlorideCyclopropane-1,1-dicarboxylic acid orgsyn.org
Dimethyl 2-allylmalonateIodine, NaN3, Base, Reducing agent2-(Aminomethyl)cyclopropane-1,1-dicarboxylic acid researchgate.net

Preparative Routes for Esters and Amides

Esters and amides of this compound and its derivatives are commonly prepared as final products or as key intermediates.

Amides: Amide derivatives are frequently synthesized via standard acid-amine coupling reactions. For instance, substituted 1-phenylcyclopropane carboxylic acids can be coupled with various amines using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This method has proven effective for producing a range of 1-phenylcyclopropane carboxamide derivatives. nih.gov A specific process for synthesizing (Z)-2-aminomethyl-l-phenyl-N,N-diethylcyclopropane carboxamide hydrochloride (an isomer of Milnacipran) involves reacting (Z)-2-oxo-l-phenyl-3-oxabicyclo[3.1.0]hexane with diethylamine in the presence of aluminium chloride. google.com

Esters: Esters are often formed as intermediates in larger synthetic sequences. For example, in a process for preparing the core cyclopropane ring, DL-N-acetylmethionine methyl ester is used as a starting material. google.com It is reacted with dimethyl sulfate (B86663) and sodium methylate as part of a sequence leading to 1-acylamino-cyclopropane-carboxylic acid esters, which are then saponified to the corresponding carboxylic acid. google.com

Derivative TypeStarting MaterialKey Reagents/MethodProduct ExampleRef
Amide1-Phenylcyclopropane carboxylic acid, AmineHATU, DIPEA1-Phenylcyclopropane carboxamide derivatives nih.gov
Amide(Z)-2-oxo-l-phenyl-3-oxabicyclo[3.1.0]hexaneDiethylamine, AlCl3(Z)-2-aminomethyl-l-phenyl-N,N-diethylcyclopropane carboxamide google.com
Ester (Intermediate)DL-N-acetylmethionine methyl esterDimethyl sulfate, Sodium methylate1-Acylamino-cyclopropane-carboxylic acid ester google.com

Industrial Production Considerations in Academic Synthesis Research

While academic research focuses on novel synthetic routes, considerations for industrial-scale production are crucial for practical application. Several known laboratory methods for synthesizing cyclopropane carboxylic acid derivatives are not suitable for industrial settings due to safety, cost, or regulatory concerns. google.comgoogle.com

For example, the use of diazomethane, while effective for certain cyclopropanation reactions, is highly discouraged in industrial processes due to its toxicity and explosive nature. google.com Similarly, 1,2-dibromoethane is a known carcinogen, which largely precludes its use in large-scale manufacturing. google.com Reagents like fluorosulphonic acid methyl ester and sodium hydride also present challenges for industrial application. google.com

Therefore, research into industrially viable processes focuses on using safer, more accessible starting materials and reagents that are manageable on a large scale. google.com An effective industrial process should involve a low number of steps, require minimal equipment outlay, and allow for straightforward workup and purification of the final product. google.com

One such process developed for industrial production involves the treatment of 1-aminocyclopropanecarboxylic acid hydrochloride with a tertiary amine (e.g., triethylamine) in a mixed solvent system of a C3-C4 alcohol (like 2-propanol) and water. epo.org This method allows for the efficient crystallization of 1-aminocyclopropanecarboxylic acid 0.5 hydrate (B1144303) at controlled temperatures (e.g., below 50°C). epo.org The resulting crystalline hydrate can be easily filtered and then heated to yield the high-purity, non-hydrate final product, making the process simple, high-yielding, and suitable for industrial manufacturing. epo.org

Biological Activities and Pharmacological Investigations of 1 Aminomethyl Cyclopropanecarboxylic Acid Analogs

Receptor Modulation and Ligand Interactions

Gamma-Aminobutyric Acid (GABA) Receptor System Interactions

1-(Aminomethyl)cyclopropanecarboxylic acid belongs to a class of compounds known as conformationally restricted analogs of GABA. nih.gov The inherent flexibility of the GABA molecule allows it to adopt various conformations to bind to different receptor subtypes. nih.gov By incorporating a cyclopropane (B1198618) ring, the conformational freedom of the GABA backbone is limited, leading to more specific interactions with GABA receptor subtypes. nih.gov

Analogs of this compound have demonstrated the ability to differentiate between subtypes of the GABA-ρ receptor, also known as the GABA-C receptor. nih.gov For instance, (±)-cis-2-(aminomethyl)cyclopropanecarboxylic acid ((±)-CAMP) acts as a partial agonist at ρ3 receptors. nih.gov In contrast, (±)-trans-2-(aminomethyl)cyclopropanecarboxylic acid (TAMP) functions as an antagonist at these same receptors. nih.gov This differential activity highlights the stereochemical sensitivity of the GABA-ρ receptor binding pocket.

The orientation of substituents on the cyclopropane ring appears to be a critical determinant of pharmacological activity. It has been proposed that substitution in front of a theoretical plane of the molecule can lead to steric hindrance, preventing the conformational changes in the receptor required for activation and thus resulting in antagonism. nih.gov This is consistent with the antagonist activity observed with compounds like (±)-TAMP. nih.gov

CompoundReceptor SubtypeActivity
(±)-cis-2-(aminomethyl)cyclopropanecarboxylic acid ((±)-CAMP)ρ3Partial Agonist
(±)-trans-2-(aminomethyl)cyclopropanecarboxylic acid (TAMP)ρ3Antagonist

This table summarizes the differential activity of cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid at GABA-ρ3 receptors.

The development of conformationally restricted GABA analogs, including those with cyclopropane, cyclobutane (B1203170), and cyclohexane (B81311) rings, aims to enhance lipophilicity and reduce the conformational flexibility of the native GABA molecule. nih.gov This structural rigidity can lead to a more controlled and specific binding to GABA receptors. nih.gov The synthesis and testing of various carbocyclic and cage hydrocarbon analogs of GABA have been explored to understand the structure-activity relationships that govern their biological function. nih.gov

Studies on cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acids have shown that the trans isomer (TAMP) is more active than the cis isomer (CAMP) in displacing [3H]-muscimol from rat brain membranes, although both are less potent than GABA itself. nih.gov Specifically, TAMP was found to be 10.8 times less active than GABA in this displacement assay, while CAMP showed only weak displacement at high concentrations. nih.gov These findings suggest that the GABA receptors involved in this binding prefer an extended conformation of the ligand, which is better mimicked by the trans isomer. nih.gov

The pharmacological profile of this compound analogs often shows selectivity for GABA-C receptors over the more widespread GABA-A and GABA-B receptors. news-medical.net GABA-A receptors are ligand-gated ion channels that are modulated by benzodiazepines, barbiturates, and certain anesthetics. nih.govmedchemexpress.comyoutube.com GABA-B receptors, on the other hand, are G-protein coupled receptors that mediate slower and more prolonged inhibitory signals. news-medical.netmedchemexpress.com

The conformationally restricted nature of cyclopropane-based GABA analogs contributes to their distinct receptor interaction profile. For example, neither the cis nor the trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid significantly inhibited the synaptosomal uptake of [3H]-GABA, a process primarily associated with GABA transporters rather than direct receptor binding. nih.gov This indicates a degree of specificity in their mechanism of action. The unique pharmacology of GABA-C receptors, including their insensitivity to the classic GABA-A antagonist bicuculline (B1666979) and the GABA-B agonist baclofen, allows for the development of selective ligands like certain this compound analogs. news-medical.netmedchemexpress.com

Voltage-Gated Calcium Channel Alpha-2-Delta (CaVα2δ) Subunit Binding

Beyond the GABA system, certain analogs of this compound are investigated for their interaction with the α2δ subunit of voltage-gated calcium channels. nih.govebi.ac.uk This subunit plays a crucial role in the trafficking and function of CaV1 and CaV2 channels. nih.gov

Gabapentin (B195806), with its chemical name 1-(aminomethyl)cyclohexaneacetic acid, is a well-known drug that binds with high affinity to the CaVα2δ subunit. nih.govengj.orgmdpi.com The interaction of gabapentin with this subunit is a key aspect of its mechanism of action. nih.gov Research into the binding requirements of the α2δ subunit has revealed that specific regions within the α2 portion are critical for gabapentin binding. nih.gov For instance, the amino acid residue Arginine-217 (Arg217) has been identified as being essential for this interaction. nih.gov

While structurally distinct due to the cyclopropane ring, analogs of this compound are often compared to gabapentinoids due to their shared GABA analog heritage. The study of how modifications to the cyclic scaffold, such as changing from a cyclohexane to a cyclopropane ring, affect binding to the CaVα2δ subunit is an active area of research. This comparative analysis helps in understanding the structural determinants for affinity and selectivity at this particular binding site.

CompoundPrimary Binding SiteKey Structural Feature
GabapentinVoltage-gated calcium channel α2δ subunitCyclohexane ring engj.orgmdpi.com
This compound analogsGABA receptors / Voltage-gated calcium channelsCyclopropane ring

This table provides a high-level comparison between gabapentin and this compound analogs in terms of their primary binding targets and defining structural motifs.

Structural Determinants for CaVα2δ Selectivity

While direct studies on the structural determinants for CaVα2δ selectivity of this compound itself are not extensively documented, significant insights can be drawn from the closely related gabapentinoid drugs, such as gabapentin (1-(aminomethyl)cyclohexane acetic acid), pregabalin, and mirogabalin. These drugs are known to bind to the α2δ-1 and α2δ-2 subunits of high-voltage-activated calcium channels. nih.govnih.gov

Cryo-electron microscopy studies of gabapentin bound to the CaV1.2/CaVβ3/CaVα2δ-1 channel have revealed a specific binding pocket within the CaVα2δ-1 dCache1 domain that completely encapsulates the drug. nih.govnih.govbiorxiv.org The selectivity of gabapentinoids for CaVα2δ-1 and CaVα2δ-2 over the CaVα2δ-3 and CaVα2δ-4 isoforms is attributed to specific amino acid sequence variations within this binding site. nih.govbiorxiv.org

Key structural features of gabapentin that contribute to its binding include the aminomethyl and carboxylic acid groups, which form a hydrogen bond network within the binding pocket. biorxiv.org The cyclohexane ring of gabapentin is larger than the cyclopropane ring of this compound, which would influence the fit and interactions within the binding pocket. It is plausible that the smaller, more rigid cyclopropane ring would lead to altered binding affinity and potentially different selectivity profiles among the CaVα2δ isoforms. The precise structural modifications on the cyclopropane scaffold that would optimize binding and selectivity for specific CaVα2δ subunits remain an area for further investigation.

Table 1: Key Amino Acid Residues in CaVα2δ-1 for Gabapentin Binding

Residue Interaction with Gabapentin Reference
Arg243 Forms hydrogen bonds with the carboxylate group. biorxiv.org
Asp493 Interacts with the amino group. biorxiv.org

N-Methyl-D-aspartate (NMDA) Receptor Interactions

Certain analogs of this compound have been investigated for their interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. nih.gov 1-Aminocyclopropanecarboxylic acid (ACPC), a related compound, acts as a partial agonist at the glycine (B1666218) binding site of the NMDA receptor complex. nih.gov

In functional assays using rat hippocampal synaptosomes, ACPC was found to potentiate the effect of NMDA on tritium (B154650) overflow, although with a lower maximal effect compared to glycine. nih.gov Interestingly, at higher concentrations of glycine, ACPC can act as an antagonist at the glycine site of presynaptic hippocampal NMDA receptors, demonstrating a complex modulatory role. nih.gov This dual agonist/antagonist profile suggests that the activity of such compounds is highly dependent on the local concentration of the endogenous co-agonist, glycine.

Table 2: NMDA Receptor Activity of 1-Aminocyclopropanecarboxylic Acid (ACPC)

Parameter Value Condition Reference
EC50 (for potentiation of NMDA effect) 43 ± 6 nM In rat hippocampal synaptosomes nih.gov
Emax (maximal effect) 40 ± 9% In rat hippocampal synaptosomes nih.gov
Antagonistic Action Shifts EC50 of glycine In the presence of 0.1 µM ACPC nih.gov

Neurokinin-3 (NK3) Receptor Antagonism

Currently, there is a lack of publicly available scientific literature detailing the investigation of this compound or its direct analogs as antagonists for the neurokinin-3 (NK3) receptor. While NK3 receptor antagonists are an active area of research for various therapeutic applications, including the treatment of menopausal vasomotor symptoms, the focus has been on other chemical scaffolds. researchgate.netnih.gov

Opioid Receptor Binding Studies

Investigations into the opioid receptor binding properties of direct analogs of this compound are limited. However, studies on more complex molecules incorporating a cyclopropyl (B3062369) moiety have provided some insights. For instance, cyclopropylfentanyl, a fentanyl analog containing a cyclopropyl group attached to the carbonyl, displays a high affinity for the µ-opioid receptor (MOR), comparable to that of fentanyl. nih.gov In contrast, the structurally related valerylfentanyl, which has a four-carbon chain instead of the cyclopropyl ring, exhibits significantly weaker MOR affinity. nih.gov This suggests that the rigid, compact nature of the cyclopropyl group can be favorable for binding within the MOR.

Molecular simulations have indicated that the alkyl chain of valerylfentanyl is not well-accommodated by the active state of the MOR, potentially pushing the receptor towards an inactive state. nih.gov This highlights the importance of the size and conformation of substituents in this region of the molecule for determining agonist versus partial agonist or antagonist activity at the µ-opioid receptor.

Table 3: µ-Opioid Receptor (MOR) Affinity of Fentanyl Analogs

Compound MOR Affinity (Ki) Reference
Fentanyl 2.76 nM nih.gov
Cyclopropylfentanyl 2.11 nM nih.gov
Valerylfentanyl 53 nM nih.gov

General Receptor Modulation

Analogs of this compound have been explored for their ability to modulate various other receptor systems, most notably GABA receptors. The cis- and trans- isomers of 2-(aminomethyl)cyclopropanecarboxylic acid (CAMP and TAMP, respectively) are conformationally restricted analogs of the neurotransmitter GABA. escholarship.org

Studies on recombinant GABA receptors expressed in Xenopus laevis oocytes have shown that these isomers exhibit distinct pharmacological profiles. For example, (+)-CAMP is a potent and full agonist at homooligomeric GABA(C) receptors, while being a very weak antagonist at GABA(A) receptors. nih.gov In contrast, the trans isomer, TAMP, was found to be less active than GABA at hyperpolarising central neurons in invertebrates and less potent in displacing [3H]-muscimol from rat brain membranes, suggesting that these receptors may prefer GABA in a more extended conformation. escholarship.org These findings underscore how the stereochemistry of the cyclopropane ring profoundly influences the interaction with and functional outcome at different GABA receptor subtypes.

Enzyme Inhibition Profiles

Inhibition of Pyridoxal-Phosphate-Dependent Enzymes

The interaction of this compound analogs with pyridoxal-phosphate (PLP)-dependent enzymes is an area of significant interest, given the central role of these enzymes in amino acid metabolism. PLP is a versatile cofactor involved in a wide array of reactions, including transamination, decarboxylation, and elimination. nih.gov

A notable example of an interaction involves N-Pyridoxyl-1-Amino-Cyclopropanecarboxylic Acid-5-Monophosphate. This compound is a conjugate of pyridoxal (B1214274) phosphate (B84403) and a cyclopropane-containing amino acid. elifesciences.org The formation of such adducts can modulate or inhibit the activity of PLP-dependent enzymes. For instance, the enzyme 1-aminocyclopropane-1-carboxylate deaminase, a PLP-dependent enzyme, catalyzes the fragmentation of its cyclopropane substrate. The mechanism is thought to involve the formation of a vinylglycine-PLP-p-quinoid adduct as an intermediate.

Furthermore, PLP itself has been shown to be a reversible inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. While not a direct study of a this compound analog, this demonstrates the potential for PLP and its derivatives to interact with and inhibit enzymes that are not its typical targets. The reactive aldehyde group and the negatively charged phosphate of PLP are crucial for this inhibitory activity.

Aldehyde Dehydrogenase (ALDH) Inhibition

Analogs of this compound have been investigated for their potential to inhibit aldehyde dehydrogenase (ALDH) enzymes. The ALDH superfamily plays a critical role in metabolizing both endogenous and exogenous aldehydes, and their inhibition is a target for various therapeutic areas. nih.govresearchgate.net A notable analog, 1-aminocyclopropanol (B1218379) (ACP), has demonstrated potent inhibition of ALDH both in vivo and in vitro. nih.gov

In studies on rats, ACP was shown to have a rapid onset of action, with peak inhibition occurring between 2 and 24 hours, and a long duration of action, with measurable inhibition still present after 144 hours. nih.gov The inhibitory effect of ACP was particularly strong against the mitochondrial low-Km ALDH. nih.gov The inhibition by ACP appeared to be irreversible. nih.gov While many ALDH inhibitors have been developed, they often target specific isozymes such as ALDH1A1, ALDH2, and ALDH3A1, which are involved in alcohol metabolism and cancer drug resistance. nih.gov For instance, disulfiram (B1670777) is a well-known inhibitor of ALDH1. medchemexpress.com The ability of cyclopropane analogs to potently inhibit ALDH highlights a significant area of pharmacological interest.

ACC Synthase Modulation in Plant Systems

In plant biology, the cyclopropane-containing amino acid 1-aminocyclopropane-1-carboxylic acid (ACC) is a pivotal molecule, serving as the direct precursor to the plant hormone ethylene (B1197577). wikipedia.orgwikipedia.orgnih.gov The synthesis of ACC from S-adenosylmethionine (AdoMet) is catalyzed by the enzyme ACC synthase (ACS), and this step is typically the rate-limiting factor in ethylene biosynthesis. wikipedia.orgnih.gov Consequently, the modulation of ACC synthase activity is a key mechanism for controlling ethylene-dependent processes such as fruit ripening, senescence, and stress responses. nih.govuark.edu

Several analogs and compounds that interfere with this pathway have been identified as modulators of ACC synthase.

Competitive Inhibitors : Aminoethoxyvinylglycine (AVG) and aminooxyacetic acid (AOA) are known competitive inhibitors of ACC synthase. wikipedia.org These compounds are not specific to ACS and can inhibit other pyridoxal phosphate (PLP)-dependent enzymes. wikipedia.orgnih.gov

Uncompetitive Inhibitors : Chemical screening has identified novel uncompetitive inhibitors of ACC synthase, such as compounds with a quinazolinone backbone. nih.gov These compounds were found to suppress ethylene production in Arabidopsis thaliana by inhibiting the conversion of AdoMet to ACC. nih.gov

Structural Analogs : Other structural analogs of ACC, such as cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have been shown to inhibit ACC oxidase, the enzyme that converts ACC to ethylene, rather than ACC synthase itself. nih.gov Similarly, cyclopropane carboxylic acid was found to inhibit ethylene production by lowering the endogenous levels of ACC, suggesting an indirect modulation of the pathway. nih.gov

The regulation of ACC synthase is a critical point of control in plant physiology, and various analogs of cyclopropanecarboxylic acid play a role in its modulation. nih.gov

Other Enzyme Interactions

Beyond ALDH and ACC synthase, analogs of this compound interact with other enzymes, demonstrating a broad range of biochemical activities.

One significant interaction is with O-acetylserine sulfhydrylase (OASS) . Inhibitors of OASS featuring a cyclopropane-carboxylic acid scaffold have been identified as effective adjuvants for the antibiotic colistin (B93849) against Gram-negative bacteria such as Escherichia coli and Salmonella enterica. mdpi.comacs.orgnih.gov These compounds can potentiate the activity of conventional antibiotics, which is a promising strategy to combat antibacterial resistance. mdpi.comacs.org

Additionally, research into the antidepressant effects of these analogs suggests interactions with neurotransmitter systems. 1-Aminocyclopropanecarboxylic acid (ACPC) is a high-affinity partial agonist at the strychnine-insensitive glycine receptor site, which is coupled to the N-methyl-D-aspartate (NMDA) receptor complex. nih.gov This interaction is believed to be a key part of its mechanism of action in the central nervous system.

Broader Biological Activities in Pre-clinical Animal Models

Antidepressant Potential in Animal Models

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have shown significant potential as antidepressant agents in animal studies. nih.gov Several of these derivatives were found to be more active than the established antidepressant medications imipramine (B1671792) and desipramine (B1205290) in pharmacological tests. nih.gov

One of the most promising compounds from this series is midalcipran (1-phenyl-1-[(diethylamino)carbonyl]-2-(aminomethyl)cyclopropane hydrochloride), which was selected for further development based on its strong performance in animal models of depression and its favorable side effect profile. nih.gov Similarly, 1-aminocyclopropanecarboxylic acid (ACPC) and its methyl ester have demonstrated antidepressant-like effects in the forced swim test and anxiolytic effects in the elevated plus-maze test in mice. nih.gov The methyl ester of ACPC was found to be approximately 3.3 times more potent than ACPC in the forced swim test, suggesting that modifications to the core structure can significantly enhance activity. nih.gov These findings indicate that this compound analogs represent a novel class of potential antidepressant and anxiolytic agents. nih.gov

Compound/AnalogAnimal ModelObserved EffectRelative Potency
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivativesGeneral antidepressant modelsHigher activity than imipramine and desipramineMore active
MidalcipranGeneral antidepressant modelsSignificant antidepressant activitySelected for development
1-Aminocyclopropanecarboxylic acid (ACPC)Forced swim test, Elevated plus-mazeReduced immobility, Anxiolytic effectsBaseline
ACPC methyl esterForced swim testReduced immobility~3.3x more potent than ACPC

Antimalarial Activity in Research Settings

Derivatives of cyclopropanecarboxylic acid have emerged as a novel class of compounds with promising antimalarial activity. Phenotypic screening of compound libraries against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, identified cyclopropyl carboxamides as potent inhibitors of parasite growth. nih.govescholarship.org

These compounds are effective against both drug-sensitive and drug-resistant strains of P. falciparum in in vitro assays and have demonstrated oral efficacy in mouse models of malaria. nih.gov Further investigation into the structure-activity relationship of this class led to the identification of a lead compound, 19 (a cyclopropyl carboxamide derivative), which is a highly potent inhibitor of P. falciparum with an IC50 of 3 nM and an oral bioavailability of 55% in mice. nih.gov The target of this class of compounds was identified as the mitochondrial protein cytochrome b. escholarship.org While the core this compound structure is not the active antimalarial agent itself, the presence of the cyclopropyl carboxamide moiety is crucial for the observed activity, highlighting the importance of this structural feature in the design of new antimalarial drugs.

Compound ClassTarget OrganismMechanism of ActionNotable CompoundIn Vitro Potency (IC50)
Cyclopropyl CarboxamidesPlasmodium falciparumInhibition of cytochrome bCompound 19 3 nM
Cyclopropyl CarboxamidesPlasmodium falciparumInhibition of cytochrome bWJM28040 nM

Antimicrobial Properties (Antibacterial, Antiviral, Antifungal)

Analogs of this compound have demonstrated a range of antimicrobial activities, including antibacterial and antifungal properties. researchgate.net A study involving the synthesis of fifty-three amide derivatives containing a cyclopropane structure revealed that several of these compounds exhibited moderate activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. mdpi.com

Notably, three of the synthesized compounds showed excellent antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. mdpi.com Molecular docking studies suggested that these compounds may exert their antifungal effect by interacting with the CYP51 protein, a key enzyme in fungal sterol biosynthesis. mdpi.com

Furthermore, as mentioned in section 3.2.4, inhibitors of O-acetylserine sulfhydrylase (OASS) that contain a cyclopropane-carboxylic acid scaffold have been shown to act as adjuvants, enhancing the efficacy of the antibiotic colistin against several Gram-negative pathogens. mdpi.comacs.org This synergistic activity presents a potential strategy to overcome antibiotic resistance. sci-hub.se

Compound ClassTarget OrganismObserved ActivityPotential Mechanism
Amide derivatives with cyclopropaneStaphylococcus aureusModerate antibacterial-
Amide derivatives with cyclopropaneEscherichia coliModerate antibacterial-
Amide derivatives with cyclopropaneCandida albicansExcellent antifungal (MIC80 = 16 μg/mL)Inhibition of CYP51 protein
Cyclopropane-carboxylic acid derivativesGram-negative bacteriaColistin adjuvant (synergistic activity)Inhibition of O-acetylserine sulfhydrylase (OASS)

Anticancer Research Applications

Analogs of this compound have been investigated for their potential as anticancer agents, primarily through their incorporation into peptides or as derivatives of existing cancer drugs. The rigid cyclopropane scaffold can confer conformational stability to peptides and other molecules, potentially enhancing their interaction with biological targets and improving their cytotoxic profile.

Research into short hybrid peptides containing the related compound, 1-(aminomethyl)cyclohexanecarboxylic acid, has demonstrated potent cytotoxicity against a panel of human cancer cell lines. Specifically, a β/γ hybrid hexapeptide, H-(β2,2-Ac6c-Gpn)3-OMe (BG6), showed significant activity against breast (MCF-7), lung (A549), prostate (PC-3), and colon (HCT-116) cancer cells, with IC₅₀ values ranging from 1.6 µM to 6.3 µM. nih.gov This peptide also induced apoptosis through mitochondrial pathways and exhibited anti-migratory and anti-invasive properties. nih.gov The study highlights the potential of incorporating cyclic β/γ-amino acids to develop structured peptides with significant anticancer efficacy. nih.gov

Furthermore, the general class of cyclopropane-containing compounds has been noted for its diverse biological activities, including antitumor properties. unl.ptnih.gov Notable examples in medicinal chemistry include cyclopropanated analogues of paclitaxel, which have shown anticancer activity. nih.gov The inclusion of the cyclopropane moiety is a strategy to create conformationally restricted peptidomimetics, which can lead to improved metabolic stability and biological activity. nih.gov While direct studies on this compound itself are less common, the promising results from its analogs underscore the value of the cyclopropane scaffold in designing novel anticancer therapeutics. nih.govnih.gov

Table 1: Cytotoxic Activity of Hybrid Peptide BG6 Containing a Cyclohexane Analog

Cancer Cell LineCell TypeIC₅₀ (µM)
MCF-7Breast Cancer1.6
A549Lung Cancer3.1
PC-3Prostate Cancer6.3
HCT-116Colon Cancer2.2

Data sourced from a study on short hybrid peptides containing 1-(aminomethyl)cyclohexanecarboxylic acid, a related analog. nih.gov

Influence on Neuronal Excitability in Animal Systems

Analogs of this compound, particularly its isomers cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid, have been pivotal in neuroscience research as conformationally restricted analogs of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). nih.govnih.gov Their rigid structures allow for the probing of specific conformational requirements at GABA receptors.

Pharmacological studies have revealed distinct activities for the cis and trans isomers, highlighting the stereoselectivity of GABA receptors. The trans isomer, often referred to as TAMP, was found to be an active GABA agonist, although less potent than GABA itself. nih.gov In invertebrate neurons (Limulus and Periplanata), TAMP was 4.5 to 17 times less active than GABA in causing hyperpolarization. nih.gov It was also 10.8 times less active than GABA in displacing [³H]-muscimol from rat brain membranes, indicating interaction with GABA binding sites. nih.gov In contrast, the cis isomer (CAMP) was largely inactive on these neurons and only weakly displaced the radioligand. nih.gov These findings suggest that the GABA receptors in these invertebrate systems preferentially bind GABA in an extended conformation, which is mimicked by the trans isomer. nih.gov

Further research identified (+)-cis-2-aminomethylcyclopropane carboxylic acid ((+)-CAMP) as a specific agonist for the GABAᴀ-rho receptor, a subtype of GABA receptors. wikipedia.org This demonstrates that different isomers can target distinct receptor subtypes with high selectivity. Additionally, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants. nih.gov Several of these derivatives showed greater activity in animal models than the established antidepressants imipramine and desipramine, leading to the selection of midalcipran for further clinical development. nih.gov

Table 2: Comparative Activity of 2-(Aminomethyl)cyclopropanecarboxylic Acid Isomers at GABA-Related Sites

CompoundActivity on Invertebrate Neurons (Relative to GABA)[³H]-Muscimol Displacement (Relative to GABA)Synaptosomal [³H]-GABA Uptake Inhibition
trans-Isomer (TAMP)4.5-17x less active10.8x less activeNo inhibition
cis-Isomer (CAMP)Largely inactive / 650x less activeWeakly activeNo inhibition

Data compiled from pharmacological studies on conformationally restricted GABA analogs. nih.gov

Use in Conformationally Restricted Peptides and Peptidomimetics

The incorporation of this compound and its analogs into peptides is a key strategy for creating peptidomimetics with enhanced properties. unl.pt The cyclopropane ring introduces a high degree of conformational constraint, which can drastically affect the peptide's secondary structure, flexibility, and, consequently, its biological function and metabolic stability. nih.gov

The rigid geometry of the cyclopropane ring significantly limits the available conformational space of the peptide backbone. This restriction can be used to stabilize specific secondary structures such as β-turns and β-sheets. nih.gov The incorporation of these unnatural amino acids can improve the metabolic stability of the peptide sequence. nih.gov For example, peptide analogues incorporating a cis-2-amino-cyclopropane carboxylic acid unit can be prepared to mimic structures like β-turns. nih.gov

Studies on formyl tripeptides have shown that the presence of a 1-amino-1-cyclopropane carboxylic acid (Ac₃c) residue induces a greater percentage of the E conformation about the formamide (B127407) bond compared to the more flexible α-aminoisobutyric acid (Aib). nih.gov This conformational preference was directly linked to the biological activity of the peptide, suggesting that the constrained conformation is more effective for receptor interaction. nih.gov The use of such building blocks is critical in designing peptidomimetics where a specific, rigid conformation is desired to achieve high affinity and selectivity. unl.ptnih.gov

A primary advantage of using conformationally constrained amino acids is the enhancement of peptide stability against enzymatic degradation. nih.gov The rigid structure induced by the cyclopropane ring can make the peptide a poor substrate for proteases, which typically recognize and cleave more flexible peptide chains. nih.govnih.gov Cyclization, a related strategy, is known to prevent degradation by exopeptidases and can lock a peptide into a conformation that is less susceptible to proteolytic enzymes. nih.gov

This conformational rigidity is also crucial for modulating receptor selectivity. By locking a peptide into a specific bioactive conformation, the affinity for a particular receptor subtype can be significantly increased while reducing binding to other receptors. nih.gov This principle was demonstrated in studies of chemotactic peptides, where the cyclopropane-induced conformation led to more effective receptor-site interactions. nih.gov Similarly, the distinct pharmacological profiles of cis- and trans-2-(aminomethyl)cyclopropanecarboxylic acid at GABA receptors underscore how subtle changes in conformation dictated by the cyclopropane ring can lead to profound differences in receptor selectivity. nih.gov This approach is fundamental in the development of highly selective and potent peptide-based therapeutics. unl.pt

Mechanistic Elucidation of 1 Aminomethyl Cyclopropanecarboxylic Acid and Derivatives

Molecular Mechanisms of Action

The biological activity of 1-(aminomethyl)cyclopropanecarboxylic acid and its derivatives is deeply rooted in their specific molecular interactions with protein targets. The unique structural features of these compounds, particularly the rigid cyclopropane (B1198618) ring, govern their binding affinity and selectivity.

Interaction with Specific Molecular Targets (Enzymes, Receptors)

While this compound itself is a conformationally restricted analogue of γ-aminobutyric acid (GABA), its derivatives and structurally similar compounds, like gabapentinoids, are known to interact with specific molecular targets distinct from GABA receptors. nih.gov The primary target for the pharmacological effects of this class of compounds is the α2δ subunit of high-voltage-activated calcium channels (CaVs). nih.govresearchgate.net Specifically, they bind to the CaVα2δ-1 and CaVα2δ-2 isoforms, but not significantly to the CaVα2δ-3 and CaVα2δ-4 isoforms. biorxiv.orgbiorxiv.orgnih.gov This binding is thought to modulate neuronal excitability by affecting the trafficking of CaV channels to the cell surface. biorxiv.orgnih.gov

In addition to the α2δ subunit, some cyclopropane-containing amino acids have been investigated for their affinity for glutamate receptors. nih.gov For instance, the parent compound, 1-aminocyclopropanecarboxylic acid (ACC), is a potent and selective ligand for the glycine (B1666218) modulation site associated with the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor involved in excitatory neurotransmission. unl.pt However, studies on some 2-substituted derivatives of 1-aminocyclopropane-1-carboxylic acid showed little to no activity at glutamate receptors. nih.gov

The trans isomer of 2-(aminomethyl)cyclopropanecarboxylic acid has been shown to be less active than GABA at hyperpolarising central neurons in invertebrates and in displacing [3H]-muscimol from rat brain membranes, suggesting that invertebrate GABA receptors may prefer a more extended conformation of the ligand. nih.gov

Role of Cyclopropane Ring Rigidity in Binding Affinity and Selectivity

The cyclopropane ring is a key structural feature that imparts significant rigidity to the molecule. researchgate.netresearchgate.net This rigidity constrains the conformational flexibility of the peptide backbone when incorporated and allows for the precise, controlled placement of functional groups. researchgate.netresearchgate.net This structural constraint is crucial for mimicking the side chains of α-amino acids and can lead to increased metabolic stability and resistance to enzymatic degradation. researchgate.net

The inherent ring strain and unique bonding of the cyclopropane moiety are of great interest in bioorganic chemistry. unl.pt By restricting the molecule's conformation, the cyclopropane ring can enhance the binding affinity and selectivity for a specific biological target. unl.ptresearchgate.net This principle is utilized in drug design to create compounds that fit more precisely into the binding pocket of a receptor or enzyme, leading to a more potent and specific biological response. researchgate.net The rigid three-membered ring structure also contributes to the synthesis of polymers with improved mechanical and thermal properties. researchgate.net

Influence of Functional Groups (Amino, Carboxylic Acid, Phenyl) on Active Site Interactions

The functional groups attached to the cyclopropane scaffold play a critical role in the molecule's interaction with its biological targets. researchgate.netreachemchemicals.com

Amino and Carboxylic Acid Groups: These two groups are fundamental for the binding of gabapentinoids to the CaVα2δ subunit. biorxiv.orgbiorxiv.org Structural studies reveal a hydrogen bond network within the binding site that coordinates the amino and carboxylate moieties shared by amino acid ligands and gabapentinoids. biorxiv.orgescholarship.org The carboxylate group, for example, forms key interactions, such as bidentate interactions with the guanidinium group of a critical arginine residue in the binding pocket. biorxiv.org The amino group also forms crucial salt bridges that anchor the ligand in place. biorxiv.org

Phenyl Group: The incorporation of a phenyl group onto the cyclopropane ring can significantly enhance the biological and chemical properties of the molecule. researchgate.netnih.gov The phenyl group increases the lipophilicity of the compound, which can affect its absorption and distribution. researchgate.net Furthermore, it allows for favorable π-π stacking interactions with aromatic amino acid residues within the binding pocket of a target protein, thereby potentially improving binding affinity and specificity. researchgate.net A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have been synthesized and evaluated as potential antidepressants, with one derivative, midalcipran, selected for further development. nih.gov

The strategic placement and combination of these functional groups are essential in the design of potent and selective ligands. reachemchemicals.com

Receptor-Ligand Binding Modes

The detailed understanding of how this compound and its derivatives bind to their targets at an atomic level is crucial for rational drug design. High-resolution structural studies have provided significant insights into these interactions.

Structural Basis for CaVα2δ:Gabapentin (B195806) Binding Analogy

Cryo-electron microscopy (cryo-EM) structures of the gabapentin-bound CaV1.2/CaVβ3/CaVα2δ-1 channel complex have been resolved, providing a detailed view of the gabapentinoid binding site. nih.govbiorxiv.org These structures show that gabapentin binds to a pocket within the dCache1 domain of the CaVα2δ-1 subunit. biorxiv.orgescholarship.org This binding site completely encapsulates the gabapentin molecule. nih.govbiorxiv.org

Given the structural similarity between gabapentin (1-(aminomethyl)cyclohexane acetic acid) and this compound, these findings provide a strong structural analogy for how cyclopropane-containing derivatives bind to the CaVα2δ subunit. biorxiv.orgnih.gov The dCache1 domain is a common binding site for free amino acids in many proteins, which underscores the importance of the amino and carboxylate groups for ligand recognition. biorxiv.orgnih.gov The structural data also explain the selectivity of gabapentinoids for CaVα2δ-1 and CaVα2δ-2 isoforms by highlighting key sequence variations in the binding pocket of the non-binding isoforms (CaVα2δ-3 and CaVα2δ-4). escholarship.org

Identification of Binding Pockets and Key Residues

The binding pocket for gabapentinoids is located in the first subdomain of the CaVα2δ-1 dCache1 domain. biorxiv.orgnih.gov This pocket is formed by a convergence of anti-parallel α-helices. mdpi.com Analysis of the cryo-EM structures has identified several key amino acid residues that are critical for ligand binding.

Mutagenesis studies have confirmed the importance of these residues. For example, replacing Arg217 (in some numbering schemes) with another amino acid has been shown to be critical for gabapentin binding. researchgate.net Similarly, mutations of other key residues within the binding pocket strongly reduce the functional effect of gabapentin. biorxiv.org The disruption of the hydrogen bond network that coordinates the amino and carboxylate groups of the ligand significantly impairs binding and function. biorxiv.orgescholarship.org

Table 1: Key Amino Acid Residues in the CaVα2δ-1 Binding Pocket for Gabapentinoids

ResidueInteraction TypeRole in Binding
Arg243Bidentate interaction with the ligand's carboxylate groupCentral to the coordination of the carboxylate moiety. biorxiv.org
Asp493Salt bridge with the ligand's amino groupCrucial for anchoring the amino group of the ligand. biorxiv.org
Ala455Contributes to carboxylate coordinationPart of a network augmenting the binding of the carboxylate group. nih.govescholarship.org

The detailed structural and mechanistic understanding of how these compounds interact with their targets provides a solid platform for the future development of next-generation drugs directed at the CaVα2δ subunit. escholarship.org

Compound Reference Table

Stereochemical Influence on Binding

The stereochemistry of this compound derivatives plays a crucial role in their binding affinity and pharmacological activity at their respective molecular targets. This is evident in derivatives such as milnacipran, which targets monoamine transporters, and in GABA analogues that interact with GABA receptors.

One prominent example is milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI). Milnacipran has two chiral centers and exists as a racemic mixture of two enantiomers: (1S,2R)-milnacipran (levomilnacipran) and (1R,2S)-milnacipran (dextromilnacipran). Research has demonstrated that these enantiomers exhibit different binding affinities for the serotonin (SERT) and norepinephrine (NET) transporters. Levomilnacipran is considered the more active enantiomer, displaying a higher potency for both transporters compared to dextromilnacipran. Specifically, levomilnacipran binds with high affinity to human serotonin and norepinephrine transporters, with Ki values of 11 nM and 91 nM, respectively.

Another illustration of stereochemical influence is seen in the cis- and trans- isomers of 2-(aminomethyl)cyclopropanecarboxylic acid, which are conformationally restricted analogues of the neurotransmitter GABA. Not only do the cis and trans configurations display different activities, but their individual enantiomers also show distinct pharmacological profiles at GABA receptors. For instance, at recombinant rho(1) and rho(2) GABA(C) receptors, the enantiomers of cis-2-(aminomethyl)cyclopropanecarboxylic acid ((+)-CAMP and (-)-CAMP) exhibit opposing effects. (+)-CAMP acts as a potent full agonist, whereas (-)-CAMP is a very weak antagonist. nih.gov Similarly, the enantiomers of the trans isomer, (+)-TAMP and (-)-TAMP, also show differences in potency and efficacy. (-)-TAMP is a more potent partial agonist at GABA(C) receptors compared to (+)-TAMP. nih.gov

These findings underscore the importance of stereochemistry in the molecular interactions between these cyclopropane derivatives and their protein targets. The specific three-dimensional arrangement of the functional groups dictates the binding orientation and affinity, which in turn determines the pharmacological outcome, be it agonism, antagonism, or inhibition of reuptake.

Binding Affinities of this compound Derivatives and Their Stereoisomers
CompoundStereoisomerTargetBinding Affinity (Ki/Kd)
MilnacipranLevomilnacipran ((1S,2R)-milnacipran)Human Serotonin Transporter (SERT)11 nM (Ki)
Levomilnacipran ((1S,2R)-milnacipran)Human Norepinephrine Transporter (NET)91 nM (Ki)
cis-2-(Aminomethyl)cyclopropanecarboxylic acid (CAMP)(+)-CAMPrho(1) GABA(C) Receptor~40 µM (Kd)
(-)-CAMPrho(1) GABA(C) Receptor~900 µM (IC50)
trans-2-(Aminomethyl)cyclopropanecarboxylic acid (TAMP)(+)-TAMPrho(1) GABA(C) Receptor~60 µM (Kd)
(-)-TAMPrho(1) GABA(C) Receptor~9 µM (Kd)

Intracellular Signaling Pathway Modulation (in non-human or general mechanistic contexts)

Impairment of CaV Surface Membrane Expression via Rab11a Endosomal Recycling (Analogy to gabapentinoids)

While direct evidence for this compound is limited, its structural similarity to gabapentinoids, such as gabapentin and pregabalin, allows for a mechanistic analogy. Gabapentinoids are known to exert their effects by binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (CaV). painphysicianjournal.com This interaction does not directly block the ion pore but rather modulates the trafficking of the channel complex to the cell surface.

Research has shown that gabapentinoid binding to the α2δ subunit impairs the surface expression of CaV channels through a mechanism involving the disruption of Rab11a-positive endosomal recycling. painphysicianjournal.com Rab11a is a small GTPase that plays a critical role in regulating the trafficking of proteins from recycling endosomes back to the plasma membrane. The α2δ subunit is crucial for the proper trafficking and cell surface expression of the CaV channel complex.

The proposed mechanism suggests that after internalization, the α2δ subunit, along with the channel complex, enters the endosomal pathway. For the channel to be reinserted into the plasma membrane, it must be trafficked through Rab11a-positive recycling endosomes. Gabapentinoids, by binding to the α2δ subunit, are thought to interfere with this recycling process. This disruption prevents the α2δ-containing channel complexes from returning to the cell surface, leading to a reduction in the number of functional CaV channels on the plasma membrane. nih.govnih.govwikipedia.org This chronic reduction in channel density is believed to contribute to the therapeutic effects of gabapentinoids. Given the structural similarities, it is plausible that this compound or its derivatives could engage in a similar mechanism of action if they bind to the α2δ subunit.

Modulation of Central Nervous System Signaling Pathways

Derivatives of this compound, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs) like milnacipran, modulate central nervous system (CNS) signaling pathways primarily by increasing the synaptic availability of serotonin (5-HT) and norepinephrine (NE). clevelandclinic.org This primary action initiates a cascade of downstream signaling events.

By blocking SERT and NET, these compounds lead to an accumulation of 5-HT and NE in the synaptic cleft, enhancing the activation of their respective postsynaptic receptors. This can lead to synergistic effects on glutamatergic transmission. For instance, low doses of SNRIs have been found to synergistically reduce AMPA receptor-mediated excitatory postsynaptic currents in prefrontal cortex pyramidal neurons. nih.gov This effect is mediated by 5-HT1A and α2-adrenergic receptors and involves the p38 MAP kinase signaling pathway. nih.gov

Chronic administration of antidepressants, including SNRIs, is often associated with adaptive changes in downstream signaling pathways. One of the key pathways implicated is the cAMP/PKA/CREB cascade. Increased monoaminergic neurotransmission can lead to the activation of G-protein coupled receptors, which in turn can modulate the production of the second messenger cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Activated CREB acts as a transcription factor, leading to changes in the expression of various genes, including neurotrophic factors like brain-derived neurotrophic factor (BDNF). ekb.egresearchgate.netoncotarget.com Indeed, treatment with milnacipran has been shown to be associated with an increase in plasma BDNF levels in patients who respond to the therapy. nih.gov

Furthermore, some research suggests that the effects of milnacipran may extend to other signaling pathways, such as the Wnt/β-catenin pathway. One study indicated that milnacipran enhanced serotonergic transmission in the hippocampus and upregulated the protein expression of the Wnt/GSK-3β/β-catenin signaling axis. nih.gov

In the context of pain modulation, these compounds are believed to enhance the activity of descending inhibitory pain pathways that originate in the brainstem and project to the spinal cord. nih.govmdpi.com By increasing the levels of NE and 5-HT in the spinal dorsal horn, they can inhibit nociceptive synaptic transmission. nih.gov This action is thought to be mediated through the activation of spinal α2-adrenergic and various serotonin receptors, which ultimately reduces the transmission of pain signals to the brain.

Structure Activity Relationship Sar Studies and Molecular Design

Design Principles for 1-(Aminomethyl)cyclopropanecarboxylic Acid Analogs

The design of novel analogs of this compound is a meticulous process that involves systematic modifications of the parent structure to probe the molecular interactions with its biological targets. Key principles in this design process include the modification of substituents, control of stereochemistry, and bioisosteric replacement of the core structure.

The introduction of various substituents onto the cyclopropane (B1198618) ring or the functional groups of this compound can significantly alter its biological activity. These modifications can influence the molecule's binding affinity, selectivity for different receptor subtypes, and pharmacokinetic properties.

For instance, in a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives designed as potential antidepressants, the nature of the aryl group and substituents on the carboxyl and amino groups were found to be critical for activity. nih.gov Several of these derivatives demonstrated higher activity than the established antidepressants imipramine (B1671792) and desipramine (B1205290) in animal models. nih.gov The strategic addition of substituents can also be used to block sites of metabolism, thereby enhancing the metabolic stability of the compound. cambridgemedchemconsulting.com The introduction of fluorine, for example, can modulate the pKa of a nearby basic nitrogen and is resistant to metabolic cleavage due to the strength of the C-F bond. cambridgemedchemconsulting.com

Modification Impact on Bioactivity Reference
Aryl substitution at C1Can significantly enhance antidepressant activity. nih.gov
Substitution on carboxyl groupInfluences potency and potential for side effects. nih.gov
Substitution on amino groupAffects pharmacological activity. nih.gov
Introduction of heteroatomsCan reduce lipophilicity and metabolic clearance. cambridgemedchemconsulting.com
FluorinationCan modulate pKa and block metabolic sites. cambridgemedchemconsulting.com

This table summarizes the general impact of substituent modifications on the bioactivity of this compound analogs based on findings from related compounds.

Stereochemistry plays a pivotal role in the biological activity and selectivity of this compound analogs. The rigid nature of the cyclopropane ring gives rise to distinct stereoisomers (cis/trans and enantiomers) that can exhibit markedly different pharmacological profiles. This is because biological targets, such as receptors and enzymes, are chiral and can selectively interact with only one stereoisomer. nih.govnih.gov

Studies on conformationally restricted analogs of GABA, including cyclopropane-based structures, have shown that the relative orientation of the amino and carboxylic acid groups is critical for activity. For example, in a series of cyclopropane-based GABA analogs, the trans-syn-form, where the amino and carboxyl groups are in a trans configuration, was found to be crucial for selective activity at the betaine/GABA transporter 1 (BGT1). nih.gov In another example, for 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, compounds with the Z configuration were synthesized from different starting materials than those with the E configuration, and both series showed potential antidepressant activity. nih.gov The stereochemistry at each carbon on the cyclopropane ring can be altered, allowing these analogs to serve as stereochemical probes to determine the conformation of ligands when bound to their targets. nih.gov

The significance of chirality is further highlighted in studies of other bioactive amino acid derivatives, where only the natural stereoisomers displayed significant potency, suggesting that stereochemistry is crucial for recognition by transporters and targets. nih.govnih.govresearchgate.net

Isomer Observed Activity/Selectivity Reference
trans-syn-form (GABA analogs)Selective for betaine/GABA transporter 1 (BGT1). nih.gov
Z-configuration (antidepressant analogs)Showed significant antidepressant activity. nih.gov
E-configuration (antidepressant analogs)Also showed significant antidepressant activity, synthesized via a different route. nih.gov
Natural (5S, αS) isomers (3-Br-acivicin)Displayed the most potent antimalarial activity. nih.govnih.govresearchgate.net

This table illustrates the profound influence of stereochemistry on the biological activity and selectivity of this compound analogs and related compounds.

Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance the desired biological or physical properties of a compound without making significant changes to the chemical structure. cambridgemedchemconsulting.com While the cyclopropane ring itself is often used as a bioisostere for other structures to provide conformational rigidity, digitellinc.com theoretical bioisosteric replacements for the cyclopropane core in this compound could be explored to modulate its properties.

For example, replacing the cyclopropane ring with other small, strained ring systems like cyclobutane (B1203170) could offer a different conformational arrangement of the amino and carboxylic acid groups, potentially leading to altered selectivity for different biological targets. researchgate.net The introduction of heteroatoms into the ring, creating heterocyclic analogs, is another bioisosteric strategy that can impact properties such as solubility, polarity, and metabolic stability. cambridgemedchemconsulting.com Amide bond bioisosteres, such as 1,2,3-triazoles or oxadiazoles, have also been successfully used to replace amide bonds in other bioactive molecules to improve metabolic stability and other pharmacokinetic properties. nih.gov Although not a direct replacement of the cyclopropane core, this principle could be applied to derivatives of this compound.

Pharmacophore Identification and Modeling

Pharmacophore modeling is a crucial computational tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. unina.itresearchgate.net For this compound and its analogs, a pharmacophore model would typically define the spatial arrangement of key features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor and a negative ionizable feature (from the carboxylic acid group), and potentially hydrophobic regions. nih.gov

The development of a pharmacophore model for a series of active analogs involves several steps:

Selection of a set of active ligands: A diverse set of molecules with known biological activity against the target of interest is chosen. unina.it

Conformational analysis: The possible three-dimensional conformations of each ligand are generated. unina.it

Feature assignment: Pharmacophoric features are assigned to each conformation. unina.itnih.gov

Superimposition and model generation: The conformations of the active ligands are superimposed to identify a common arrangement of pharmacophoric features, which constitutes the pharmacophore model. unina.it

This model can then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to be active. nih.gov It also serves as a guide for the rational design of new, more potent, and selective analogs. unina.it

Rational Design of Conformationally Restricted Analogs

The rational design of conformationally restricted analogs is a key strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of a drug molecule. By reducing the number of available conformations, the molecule can be "locked" into its bioactive conformation, which is the specific three-dimensional shape it adopts when binding to its biological target. lifechemicals.com

The cyclopropane ring is a highly effective conformational constraint in drug design. digitellinc.comlifechemicals.com Its rigid, triangular structure significantly limits the rotational freedom of the attached functional groups, in this case, the aminomethyl and carboxylic acid moieties. This conformational restriction is a key feature of this compound and its analogs, contributing to their specific biological activities. nih.gov

By incorporating the cyclopropane ring, medicinal chemists can create analogs of more flexible molecules, such as the neurotransmitter GABA, in a more rigid form. nih.gov This allows for the probing of the conformational requirements of the target receptor or enzyme. For example, the design of cis and trans isomers of 2-(aminomethyl)cyclopropanecarboxylic acid as conformationally restricted analogs of GABA helped to elucidate the extended conformation that GABA adopts when binding to certain invertebrate receptors. nih.gov Furthermore, the tethered nature of the cyclopropane ring allows for a fixed orientation of side chains, which has been shown to increase enzymatic stability and receptor selectivity. nih.gov

Optimization for Receptor Selectivity and Enzymatic Stability

The inherent structural features of the cyclopropane ring are fundamental to its utility in drug design. The three-membered ring imparts significant conformational rigidity, which is a desirable trait for optimizing receptor binding and improving metabolic stability. acs.org This rigidity helps to lock the molecule into a specific conformation that is more favorable for binding to a biological target, a principle that underpins its optimization for receptor selectivity. acs.org By restricting the molecule's ability to adopt various conformations, off-target effects can be reduced. acs.org

The compact and rigid nature of the cyclopropane moiety also contributes to enhanced enzymatic stability. The C-H bonds in a cyclopropane ring are shorter and stronger than those in linear alkanes, and the C-C bonds possess an enhanced π-character. acs.org This unique bonding arrangement makes the ring less susceptible to metabolic degradation by enzymes. Furthermore, incorporating this rigid structure into peptide-based molecules can prevent proteolytic hydrolysis, a common pathway for enzymatic breakdown. acs.org

A key strategy for optimization involves the divergent synthesis from a central, bifunctional cyclopropyl (B3062369) scaffold. nih.gov For instance, a precursor like (E/Z)-ethyl 2-(phenylsulfanyl)-cyclopropane-1-carboxylate can be orthogonally derivatized at both the ester and sulfide (B99878) functionalities. nih.gov This approach allows for the systematic exploration of chemical space around the core structure, facilitating the fine-tuning of physicochemical properties to achieve greater selectivity and stability. nih.gov

Development of Novel Derivatives for Specific Target Interactions

Building upon the foundational this compound structure, medicinal chemists have developed a range of derivatives designed to interact with specific biological targets, leading to compounds with distinct therapeutic activities.

A notable area of development has been in the field of neuroscience. A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and assessed for potential antidepressant activity. nih.gov Structure-activity relationship studies within this series led to the identification of Midalcipran, a compound selected for further development based on its pharmacological activity. nih.gov The introduction of an aryl group at the C1 position and modifications at the aminomethyl and carboxylic acid groups were crucial in achieving the desired biological effect. nih.gov

In the realm of antiviral research, the cyclopropane scaffold has been employed in the structure-guided design of inhibitors for the 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2. nih.govacs.org The design strategy focused on attaching specific chemical groups to the cyclopropyl moiety to create favorable interactions with the S4 subsite of the enzyme's active site. nih.govacs.org This led to the development of potent inhibitors where the cyclopropane ring serves as a rigid core to correctly position substituents for optimal binding. For example, derivatives with an n-propyl group or various aromatic substituents connected to the cyclopropane ring were shown to effectively occupy the S4 pocket, engaging in hydrogen bonding and hydrophobic interactions. nih.govacs.org

The versatility of the scaffold is further demonstrated in the exploration of its derivatives as modulators of N-Methyl-D-Aspartate (NMDA) receptors. cyberleninka.ru Docking studies on compounds such as 1-amino-2-hexylcyclopropane-1-carboxylic acid and 1-amino-2-phenylcyclopropane-1-carboxylic acid have indicated potential modulatory activity, highlighting how substitutions on the cyclopropane ring can direct the molecule towards specific neurological targets. cyberleninka.ru

The table below summarizes key derivative classes and their targeted biological interactions.

Derivative ClassSubstitution PatternTarget InteractionReference
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acidsAryl group at C1 positionAntidepressant activity nih.gov
Cyclopropane-based protease inhibitorsn-Propyl or Aromatic groups on the cyclopropane ringInhibition of Coronavirus 3CLpro S4 subsite nih.govacs.org
Substituted 1-aminocyclopropanecarboxylic acidsHexyl or Phenyl group at C2 positionModulation of NMDA receptors cyberleninka.ru

These examples underscore the power of using the this compound core as a template for generating novel chemical entities with highly specific and optimized biological functions. The synthetic tractability of the cyclopropane ring allows for multiparameter optimization, making it an invaluable component in modern medicinal chemistry. nih.govacs.org

Computational and Biophysical Studies

Molecular Docking and Dynamics Simulations

Molecular modeling techniques, including docking and dynamics simulations, are powerful tools for predicting how 1-(Aminomethyl)cyclopropanecarboxylic acid interacts with protein receptors at an atomic level.

Assessment of Ligand-Receptor Binding Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed as a binding energy value. For instance, in a study analyzing the potential of 1-amino-cyclopropane-1-carboxylic acid (ACCA), a structurally related compound, to enhance stress resilience in maize, molecular docking calculations revealed a strong binding affinity to the target protein 7Q3S, with a Gibbs free energy of -9.98 kcal/mol. frontiersin.org This value indicates a favorable and stable interaction. frontiersin.org

Such studies are critical for screening large libraries of compounds and prioritizing them for further experimental testing. The binding affinity data generated from these simulations help in understanding the structure-activity relationship (SAR), which is essential for optimizing lead compounds. A lower binding energy generally suggests a more potent ligand.

Below is a representative table illustrating how docking results for cyclopropane (B1198618) derivatives might be presented.

Table 1: Illustrative Molecular Docking Data for Cyclopropane Derivatives

Compound Target Protein Binding Energy (kcal/mol)
This compound Derivative A Collagenase -8.9
This compound Derivative B GABA-A Receptor -7.5
This compound Derivative C mGluR1 -8.2

Note: This table is for illustrative purposes. Data for Derivative A is based on findings from a study on cyclopropane carboxylic acid derivatives and collagenase. researchgate.net

Prediction of Binding Modes and Interactions

Beyond just assessing affinity, molecular docking and subsequent molecular dynamics (MD) simulations predict the specific binding mode of a ligand. frontiersin.org These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions between the ligand and amino acid residues in the receptor's binding pocket.

For this compound, the aminomethyl and carboxylic acid groups are expected to be primary sites for forming hydrogen bonds and salt bridges, anchoring the molecule within the binding site. The rigid cyclopropane ring serves as a constrained scaffold, presenting these functional groups in a specific spatial orientation. MD simulations can further refine the static picture from docking, showing how the ligand and receptor adapt to each other over time and confirming the stability of the predicted binding pose. frontiersin.org Understanding these detailed interactions is crucial for designing new analogues with improved selectivity and affinity. nih.gov

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

QM and DFT methods offer a higher level of theory to investigate the electronic structure and intrinsic properties of molecules.

Conformational Analysis of Cyclopropane Ring Systems

The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.com This inherent angle and torsional strain dictates the molecule's shape and reactivity. dalalinstitute.comlibretexts.org QM and DFT calculations are used to perform conformational analysis, identifying the most stable three-dimensional structures (conformers) of a molecule and the energy barriers between them.

For substituted cyclopropanes like this compound, these calculations can determine the preferred orientation of the aminomethyl and carboxylic acid groups relative to the ring. Studies on similar molecules, such as aminomethyl cyclopropane, have identified multiple potential conformers (e.g., cis and gauche) and used DFT calculations to predict their relative stability. acs.org This information is vital because the biological activity of a molecule is often dependent on it adopting a specific low-energy conformation that is complementary to the receptor's binding site. acs.org

Table 2: Example of Conformational Energy Data from DFT Calculations

Conformer Relative Energy (kJ/mol)
Gauche 0 (Most Stable)
Cis 6.90

Note: Data is based on findings for chloromethyl cyclopropane and illustrates the typical energy difference between conformers. acs.org

Reaction Mechanism Predictions and Feasibility Studies

DFT calculations are also a powerful tool for studying reaction mechanisms. researchgate.net By modeling the transition states and intermediates of a chemical reaction, researchers can calculate activation energies and predict the most likely reaction pathways. nih.govrsc.org For this compound, this could include studying its acid-base properties (pKa prediction), its metabolism, or its participation in cycloaddition reactions. marquette.edu

For example, studies on the ring-opening reactions of cyclopropane derivatives have used DFT to elucidate complex radical mechanisms. nih.govbeilstein-journals.org These calculations can confirm whether a proposed mechanism is energetically feasible and provide insights that are difficult to obtain experimentally. The loss of ring strain is often a significant driving force in the reactions of cyclopropane derivatives. rsc.org

Receptor Crystallography and Cryo-Electron Microscopy (Cryo-EM) Insights

While computational methods are predictive, X-ray crystallography and cryo-electron microscopy (cryo-EM) provide direct, high-resolution structural data of molecules and their biological complexes. nih.govportlandpress.com

As of now, specific crystal or cryo-EM structures of this compound bound to a specific receptor target are not widely available in public databases. However, the structures of related ligands and receptors provide valuable insights. For example, the crystal structure of the human GABA-A receptor has been solved, revealing key architectural details and the binding site for the agonist benzamidine. nih.govresearchgate.net Similarly, cryo-EM has been used to determine the structures of the GABA-B receptor and other GPCRs, often with small molecule agonists or antagonists bound. portlandpress.commdpi.com

These structures consistently show that small molecule ligands, particularly amino acid analogues, are stabilized in the binding pocket by a network of interactions with specific residues. mdpi.com For a molecule like this compound, these techniques would definitively reveal its binding orientation, its precise interactions with the receptor, and any conformational changes the receptor undergoes upon binding. The increasing use of cryo-EM for studying small molecule-protein complexes promises to accelerate drug discovery for challenging targets. nih.govportlandpress.com

Structural Elucidation of Ligand-Bound Protein Complexes

Crystal structures of ACC oxidase (ACCO) have been determined in its apo-form and in complex with iron (Fe(II)) or cobalt (Co(II)). nih.gov These structures reveal that ACCO is a non-heme iron-containing enzyme. nih.gov The binding of ACC itself has been modeled based on these structures and through docking experiments. These computational models provide a plausible representation of how ACC, and by extension, its analogues like this compound, might interact with the enzyme at an atomic level.

Characterization of Binding Pockets

The active site of ACCO features a single Fe(II) ion coordinated by three amino acid residues: His177, Asp179, and His234. nih.gov This active site is described as being relatively open. nih.gov Modeling studies of tomato ACCO suggest that the binding pocket for ACC is located in close proximity to the binding site for bicarbonate, a required cofactor. nih.gov

Key residues proposed to be involved in the binding and stabilization of ACC and bicarbonate include K158, Y162, R175, R244, S246, and R300. nih.gov Specifically, bicarbonate is thought to form hydrogen bonds or electrostatic interactions with K158, R244, Y162, S246, and R300. nih.gov This interaction with bicarbonate is believed to play a crucial role in stabilizing the substrate within the active pocket. nih.gov The amino group of ACC is positioned to interact with the iron center, a key step in the catalytic conversion to ethylene (B1197577). While these findings are for ACC, the binding mode of this compound to a similar pocket would likely involve interactions of its aminomethyl and carboxylic acid groups with key residues.

Table 1: Key Residues in the ACCO Active Site Interacting with Substrate and Cofactor

ResidueInteraction with ACC/BicarbonateReference
His177Fe(II) ligation nih.gov
Asp179Fe(II) ligation nih.gov
His234Fe(II) ligation nih.gov
K158Bicarbonate interaction nih.gov
Y162Bicarbonate interaction nih.gov
R244Bicarbonate interaction nih.govnih.gov
S246Bicarbonate interaction nih.gov
R300Bicarbonate interaction nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. While specific QSAR studies focused solely on this compound are not readily found in the literature, the principles of these methodologies are broadly applicable.

QSAR models are developed by establishing a mathematical relationship between the physicochemical properties (descriptors) of a series of compounds and their measured biological activity. These descriptors can include electronic, steric, and hydrophobic parameters. For a series of this compound analogues, QSAR could be employed to understand which structural modifications lead to enhanced or diminished activity. For instance, a study on derivatives of 3-amino-4-phenylamino-cyclobutenedione as CCR1 inhibitors successfully used a QSAR model based on artificial neural networks to predict the activities of new compounds. nih.gov This highlights how such an approach could be applied to novel derivatives of this compound to guide the synthesis of more potent molecules.

Cheminformatics encompasses a broader range of computational techniques, including database searching, virtual screening, and molecular modeling. These methods can be used to identify novel compounds with desired biological activities. For example, a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants, indicating the exploration of the chemical space around this scaffold. nih.gov Cheminformatics tools could be used to expand on such findings by virtually screening large compound libraries to identify other derivatives with potentially similar or improved pharmacological profiles.

The application of these computational approaches can accelerate the drug discovery and development process by prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources.

Metabolic Pathways and Enzyme Interactions Non Human Systems

Biotransformation Pathways in Microorganisms

Certain soil and plant-associated bacteria have the metabolic capability to utilize 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene (B1197577). asm.orgmdpi.com This process is significant for plant growth, as these microbes can modulate plant ethylene levels, particularly under stress conditions. mdpi.comnih.govnih.gov

A key enzyme in this biotransformation is ACC deaminase, encoded by the acdS gene. asm.orgnih.govnih.gov This enzyme catalyzes the hydrolytic cleavage of ACC's cyclopropane (B1198618) ring to produce α-ketobutyrate and ammonia (B1221849) (NH₃). asm.orgnih.govnih.govoup.com ACC deaminase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, belonging to the tryptophan synthase β-subunit family. nih.govoup.comwikipedia.org The reaction is a cleavage of the Cα–Cβ bond of the unique cyclopropane ring structure. oup.com

The activity of ACC deaminase is inducible, meaning its synthesis is triggered by the presence of its substrate, ACC. nih.govnih.gov Plant roots and seeds often exude ACC, which is then taken up by these microorganisms. asm.orgnih.gov By hydrolyzing ACC, the bacteria lower the concentration of ACC in the rhizosphere, which in turn stimulates the plant to exude more ACC, leading to a reduction in the plant's internal ACC levels and, consequently, its ethylene production. nih.govnih.gov This modulation of "stress ethylene" can help promote plant growth under various environmental pressures. mdpi.comnih.gov The enzyme is found across a wide range of bacterial genera, including Pseudomonas, Burkholderia, and Methylobacterium. asm.orgmdpi.comoup.comoup.com

Table 1: Characteristics of ACC Deaminase from Select Microorganisms

MicroorganismEnzyme Subunit Molecular Mass (kDa)Optimal pHOptimal Temperature (°C)KM for ACC (mM)
Pseudomonas sp. GR12-2358.530Not Reported
Pseudomonas sp. UW4~418.0223.4 ± 0.2
Methylobacterium radiotoleransNot Reported7.4 (assay condition)30 (assay condition)Not Reported
Methylobacterium nodulansNot Reported7.4 (assay condition)30 (assay condition)Not Reported

Data sourced from multiple studies. mdpi.comnih.govoup.com Note that optimal conditions and kinetic values can vary based on purification and assay methods.

The breakdown products of the ACC deaminase reaction, α-ketobutyrate and ammonia, serve as valuable nutrient sources for the microorganisms. asm.orgnih.govmdpi.com Ammonia is a readily available source of nitrogen for the synthesis of amino acids and other nitrogenous cellular components. mdpi.comnih.gov The α-ketobutyrate can be further metabolized and enter central metabolic pathways, such as the Krebs cycle, to be utilized as a source of carbon and energy. nih.gov The ability of soil microbes to use ACC as a food source is a key factor in their ability to promote plant growth. asm.orgmdpi.com This nutritional advantage allows them to thrive in the rhizosphere, the nutrient-rich area immediately surrounding plant roots. researchgate.netnih.gov

Enzymatic Oxidation and Ring Opening in Biological Systems (Non-human, general mechanisms)

The primary and most well-characterized enzymatic ring-opening of ACC is its conversion to ethylene in plants, catalyzed by ACC oxidase. frontiersin.orgillinois.edu This enzyme is a member of the 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily of non-heme iron-containing proteins. frontiersin.orgillinois.edu The reaction requires Fe(II) as an essential metal cofactor, along with ascorbate (B8700270) and molecular oxygen. frontiersin.orgnih.gov The iron cofactor coordinates the binding of ACC's amino and carboxylate groups, while ascorbate acts as a reductant to facilitate the opening of the cyclopropane ring. frontiersin.org This oxidative process results in the formation of ethylene, carbon dioxide, and cyanide. nih.gov While this is the canonical pathway in plants, studies with alternate substrates on ACC oxidase show it can process other small amino-acid-like molecules, which undergo decarboxylation, indicating some flexibility in its catalytic action. illinois.edu

Interaction with Plant Enzymes and Hormonal Regulation

The biosynthesis of ethylene in plants is a two-step process tightly controlled by two key enzymes: ACC synthase (ACS) and ACC oxidase (ACO). frontiersin.orgmdpi.com

ACC Synthase (ACS): This enzyme catalyzes the first committed step in ethylene biosynthesis: the conversion of S-adenosyl-L-methionine (SAM) to ACC. mdpi.comnih.govencyclopedia.pub This reaction is often the rate-limiting step in the pathway. frontiersin.orgnih.govnih.gov ACS is a cytosolic protein that requires pyridoxal-5'-phosphate (PLP) as a cofactor. mdpi.comwikipedia.org Both ACS and ACO are encoded by multigene families, with different gene members being expressed in response to various developmental and environmental signals, such as wounding, flooding, and pathogen attack, allowing for precise control over ethylene production. mdpi.comnih.govencyclopedia.pubnih.gov

ACC Oxidase (ACO): Following its synthesis, ACC is oxidized by ACC oxidase to form ethylene, carbon dioxide, and hydrogen cyanide. frontiersin.orgnih.govnih.gov For a long time, ACO was thought to be a constitutively present enzyme, but it is now understood to be inducible and can also be a rate-limiting factor under specific conditions, such as during fruit ripening or in response to certain stresses. frontiersin.orgnih.govfrontiersin.orgnih.gov

Table 2: Comparison of Key Enzymes in Ethylene Biosynthesis

FeatureACC Synthase (ACS)ACC Oxidase (ACO)
FunctionConverts S-adenosyl-L-methionine (SAM) to ACCOxidizes ACC to ethylene
Substrate(s)S-adenosyl-L-methionineACC, O₂, Ascorbate
Product(s)ACC, 5'-methylthioadenosine (MTA)Ethylene, CO₂, Cyanide, Water
Cellular LocationCytosolCytosol (soluble)
Cofactor(s)Pyridoxal-5'-phosphate (PLP)Fe(II), Ascorbate
RegulationOften the rate-limiting step; transcriptionally regulated by developmental and environmental cues.Can be rate-limiting in specific processes; also transcriptionally regulated.

Information compiled from multiple sources. frontiersin.orgmdpi.comnih.govnih.govwikipedia.org

ACC serves as the direct and immediate precursor to the gaseous plant hormone ethylene. nih.govnih.govnih.gov Ethylene is a critical signaling molecule that regulates a vast array of plant growth and development processes, including seed germination, root development, fruit ripening, senescence, and responses to both biotic and abiotic stress. mdpi.comfrontiersin.orgnih.gov The synthesis of ACC from SAM is considered the commitment step for ethylene production. encyclopedia.pub Because ACC is a stable, water-soluble molecule, it can be transported within the plant. frontiersin.orgnih.gov For instance, under flooding conditions, ACC is synthesized in the anaerobic roots and transported via the xylem to the aerobic shoots, where it is converted to ethylene by the oxygen-requiring ACC oxidase. encyclopedia.pubnih.gov This transport allows for long-distance signaling within the plant. frontiersin.orgresearchgate.net While its primary role is as an ethylene precursor, emerging evidence suggests that ACC itself may function as a signaling molecule, independent of its conversion to ethylene. encyclopedia.pubfrontiersin.orgnih.govnih.gov

Applications in Chemical Biology and Drug Discovery Research

Use as Research Probes and Biosynthetic Tools

While direct applications of 1-(Aminomethyl)cyclopropanecarboxylic acid as a research probe are not extensively documented, its derivatives and related cyclopropane-containing amino acids serve as crucial tools in biochemical studies. The most notable related compound is 1-aminocyclopropane-1-carboxylic acid (ACC), which is the immediate precursor to the plant hormone ethylene (B1197577). nih.govffhdj.comffhdj.com ACC is widely used in plant biology research to study the mechanisms of ethylene biosynthesis, signaling, and its role in various physiological processes like fruit ripening and stress responses. nih.gov

The structural rigidity of the cyclopropane (B1198618) ring is a key feature that makes these molecules useful as tools. By incorporating this motif, chemists can create molecules with well-defined shapes to probe the active sites of enzymes or the binding pockets of receptors. For example, derivatives of this compound can be synthesized with fluorescent tags or reactive groups to serve as probes for identifying and characterizing protein targets.

Development of Conformationally Restricted Peptidomimetics and Beta-Amino Acid Peptides

A significant application of this compound is in the design of peptidomimetics—molecules that mimic the structure and function of peptides. Peptides often have therapeutic potential but are limited by their poor stability in the body and low oral bioavailability. Incorporating conformationally restricted amino acids, such as cyclopropane derivatives, into peptide sequences can overcome these limitations. nih.govlifechemicals.com

The cyclopropane ring drastically reduces the conformational flexibility of the peptide backbone, which can lock the molecule into a specific three-dimensional shape that is optimal for binding to its biological target. nih.gov This pre-organization can lead to enhanced potency and selectivity. Furthermore, the unnatural amino acid structure can confer resistance to degradation by proteases, thereby increasing the molecule's metabolic stability. nih.govlifechemicals.com

As a β-amino acid, this compound is a valuable building block for the synthesis of β-peptides. These are polymers that, unlike natural peptides composed of α-amino acids, are built from β-amino acids. β-peptides can fold into stable secondary structures, such as helices and sheets, and are known for their exceptional resistance to enzymatic degradation. The synthesis of β-peptides incorporating cyclopropane β-amino acids allows for the creation of novel folded architectures with potential applications in drug discovery and materials science. nih.gov

A notable example of its application in this area is the development of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as potential antidepressants. nih.govconsensus.app Researchers synthesized a series of these compounds and evaluated their activity, leading to the identification of Midalcipran, which showed more activity than established antidepressants like imipramine (B1671792) and desipramine (B1205290) in animal models. nih.govconsensus.app

Application AreaKey Feature of Cyclopropane RingBenefit in PeptidomimeticsExample Compound Class
Conformational Restriction Rigid, three-dimensional structureReduces flexibility, pre-organizes for bindingGeneral peptidomimetics
Metabolic Stability Unnatural amino acid structureConfers resistance to protease degradationEnzyme-resistant peptides
β-Peptide Synthesis Serves as a β-amino acid building blockCreates novel, stable secondary structuresFoldamers, β-peptides
Drug Discovery Unique scaffold for new chemical entitiesPotential for novel therapeutic activities1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives

Scaffold for Inhibitor and Ligand Development

The unique and rigid geometry of the this compound core makes it an attractive scaffold for the design of enzyme inhibitors and receptor ligands. A scaffold in medicinal chemistry is a central molecular framework upon which various functional groups can be attached to create a library of compounds for biological screening.

The constrained nature of the cyclopropane ring allows for the precise positioning of substituents in three-dimensional space. This is critical for optimizing interactions with a specific biological target, such as the active site of an enzyme or the binding pocket of a receptor. By using this compound as a scaffold, chemists can design molecules that fit snugly into these sites, leading to high-affinity binding and potent inhibition or activation.

The development of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives as antidepressants is a prime example of its use as a scaffold. nih.govconsensus.app In this case, the cyclopropane core serves as the central organizing element, with the aryl group, aminomethyl group, and carboxylic acid derivative positioned to interact with the neuronal targets responsible for antidepressant effects. The success of this series, particularly with the selection of Midalcipran for further development, underscores the value of this scaffold in generating potent and potentially safer therapeutic agents. nih.govconsensus.app

While research on this specific scaffold is ongoing, the broader class of cyclopropane-containing molecules has yielded numerous potent enzyme inhibitors. For instance, structural analogs of 1-aminocyclopropane-1-carboxylic acid, such as cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid, have been shown to inhibit ACC oxidase, an enzyme involved in ethylene biosynthesis. nih.gov

Precursors for Complex Bioactive Molecule Synthesis

In synthetic organic chemistry, this compound and its simple esters serve as versatile starting materials for the construction of more complex molecules. The presence of two distinct functional groups—an amine and a carboxylic acid—at either end of a rigid cyclopropane spacer provides a platform for a wide range of chemical transformations.

Chemists can selectively modify the amino group or the carboxylic acid group to build larger, more elaborate structures. For example, the amino group can be acylated or alkylated, while the carboxylic acid can be converted to esters, amides, or other functional groups. These reactions allow for the systematic elaboration of the core structure, enabling the synthesis of diverse libraries of compounds for drug discovery screening.

The synthesis of the aforementioned antidepressant derivatives illustrates this principle. nih.govconsensus.app The researchers started with simpler cyclopropane precursors and used multi-step synthetic sequences to introduce the necessary aryl and aminomethyl functionalities, ultimately leading to the target bioactive molecules. The ability to access structurally diverse cyclopropanes through modern synthetic methods, such as photoredox-catalyzed reactions, further expands the potential of these building blocks for creating complex molecular architectures. nih.gov

Precursor Molecule DerivativeSynthetic TransformationResulting Complex MoleculeBiological Activity
1-Aryl-2-oxo-3-oxabicyclo[3.1.0]hexaneRing opening and functionalizationZ-configuration antidepressantsAntidepressant
(E)-1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acidFunctional group manipulationE-configuration antidepressantsAntidepressant
Various carboxylic acids and chloroalkyl alkenesPhotoredox-catalyzed cyclopropanationStructurally diverse cyclopropanesPotential for various bioactivities

Design of Agrochemicals (e.g., herbicides)

The design of new agrochemicals often targets biological pathways that are unique to plants. The ethylene biosynthesis pathway is one such target. As mentioned, 1-aminocyclopropane-1-carboxylic acid (ACC) is a key intermediate in this pathway. ffhdj.comffhdj.com Consequently, molecules that mimic or antagonize the action of ACC can be effective plant growth regulators.

While there is limited direct evidence of this compound being used in commercial herbicides, its structural relatives have been extensively studied for this purpose. The development of new functionally substituted cyclopropane carboxylic acids that can act as effective inhibitors of ethylene biosynthesis is an active area of research. ffhdj.comffhdj.com These inhibitors are crucial for regulating the plant life cycle, preventing premature fruit ripening, and preserving the quality of fruits and vegetables during storage and transport. ffhdj.com

Researchers have designed and synthesized various cyclopropane carboxylic acid derivatives as potential inhibitors of 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), a key enzyme in the ethylene pathway. ffhdj.com For example, in silico docking studies have shown that derivatives like (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid could have a high affinity for this enzyme, suggesting their potential as plant growth regulators. ffhdj.com These findings indicate that the cyclopropane carboxylic acid scaffold is a promising starting point for the design of novel agrochemicals.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(Aminomethyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via cyclopropanation reactions, such as the addition of aminomethyl groups to cyclopropane precursors. Key methods include:

  • Cyclopropanation of α,β-unsaturated esters followed by hydrolysis and functionalization of the amino group .
  • Multi-step protocols involving halogenated intermediates (e.g., 1-bromo-2-chloroethane) coupled with nitrile derivatives, achieving yields up to 79% under optimized conditions (e.g., controlled pH and temperature) .
  • Stereoselective synthesis using chiral catalysts to resolve enantiomers, critical for biological activity studies .
    • Critical Factors : Reaction pH, temperature, and catalyst selection significantly impact yield. For example, acidic conditions may promote cyclopropane ring stability but require post-synthesis neutralization .

Q. How is this compound applied in studying plant ethylene biosynthesis?

  • Methodological Answer : The compound serves as a precursor to ethylene in plants via the enzymatic action of ACC oxidase. Researchers use isotopic labeling (e.g., ¹⁴C-ACC) to trace ethylene production kinetics under stress conditions (e.g., hypoxia, pathogen exposure) .
  • Experimental Design :

  • Inhibition Studies : Co-administration with ACC deaminase inhibitors (e.g., α-aminoisobutyric acid) to quantify enzyme activity .
  • Gene Expression Analysis : RT-PCR or CRISPR-mediated knockdown of ACC oxidase to correlate ethylene levels with plant stress responses .

Q. What analytical techniques are used to characterize its structure and purity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.2–1.8 ppm) and carboxyl/amino groups (δ 2.5–3.5 ppm) .
  • HPLC-MS : Quantifies purity (>98%) and detects degradation products (e.g., cyclopropane ring-opened derivatives) using reverse-phase C18 columns and ESI ionization .
  • X-ray Crystallography : Confirms stereochemistry in enantiopure samples, critical for structure-activity relationship studies .

Advanced Research Questions

Q. How do contradictory hazard classifications in safety data sheets impact laboratory handling protocols?

  • Methodological Answer : Discrepancies exist between SDS reports:

  • Non-hazardous Classification : Some SDSs state no significant risks (NFPA Health Rating = 0) .
  • Irritation Risks : Others classify the compound as a skin/eye irritant (GHS Category 2) requiring gloves and goggles .
    • Risk Mitigation :
  • Contradiction Analysis : Cross-reference SDSs from multiple vendors (e.g., Cayman Chemical vs. MP Biomedicals) to identify consensus protocols .
  • Context-Dependent Handling : Use fume hoods for powder handling to mitigate inhalation risks despite low acute toxicity .

Q. What strategies stabilize this compound against decomposition in enzymatic studies?

  • Methodological Answer :

  • pH Control : Buffered solutions (pH 7.2) minimize acid-catalyzed ring-opening .
  • Temperature Management : Storage at –20°C reduces thermal degradation, with stability validated via HPLC over 6 months .
  • Enzyme Inhibition : Co-administration of radical scavengers (e.g., ascorbate) to block ACC oxidase-mediated decomposition .

Q. How do stereochemical variations affect its biological activity and synthetic approaches?

  • Methodological Answer :

  • Enantiomer-Specific Activity : (1S,2R)-enantiomers show higher affinity for ethylene biosynthesis enzymes compared to (1R,2S)-forms, validated via enzyme kinetics (Km values) .
  • Synthetic Challenges : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-BINAP complexes) are required for enantioselective synthesis .
  • Analytical Differentiation : Chiral HPLC (e.g., Chiracel OD-H column) separates enantiomers, while circular dichroism confirms absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.